(3-Cyclopropoxyphenyl)(methyl)sulfane

Description

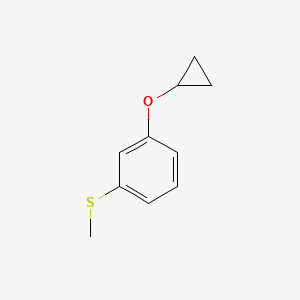

(3-Cyclopropoxyphenyl)(methyl)sulfane is an organosulfur compound characterized by a phenyl ring substituted with a cyclopropoxy group (-O-cyclopropyl) at the 3-position and a methylsulfanyl (-S-CH₃) group.

Properties

Molecular Formula |

C10H12OS |

|---|---|

Molecular Weight |

180.27 g/mol |

IUPAC Name |

1-cyclopropyloxy-3-methylsulfanylbenzene |

InChI |

InChI=1S/C10H12OS/c1-12-10-4-2-3-9(7-10)11-8-5-6-8/h2-4,7-8H,5-6H2,1H3 |

InChI Key |

YKLAJVBLCPRHDD-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC(=C1)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropoxyphenyl)(methyl)sulfane can be achieved through a copper-catalyzed Chan-Lam cyclopropylation reaction. This method involves the use of potassium cyclopropyl trifluoroborate and phenol nucleophiles, catalyzed by copper(II) acetate and 1,10-phenanthroline, with oxygen as the terminal oxidant . The reaction is operationally convenient and provides a strategic disconnection toward the synthesis of cyclopropyl aryl ethers.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (3-Cyclopropoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: The original sulfane.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3-Cyclopropoxyphenyl)(methyl)sulfane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Cyclopropoxyphenyl)(methyl)sulfane involves its interaction with various molecular targets. The compound’s alkyl-oxygen bonds undergo fission, allowing it to react within the intracellular milieu . This reactivity can lead to the formation of new chemical bonds and the modification of biological molecules, influencing cellular processes.

Comparison with Similar Compounds

Structural Features and Sulfur Content

The sulfur atom in (3-Cyclopropoxyphenyl)(methyl)sulfane exists in the sulfane sulfur state (S⁰ or S⁻¹), similar to other bioactive organosulfur compounds. Key structural comparisons with analogous molecules are summarized below:

Key Observations :

- Sulfur Count: Compounds with multiple sulfane sulfur atoms (e.g., trisulfanes ) exhibit stronger antioxidant and anti-cancer effects compared to monosulfanes like this compound.

- Substituent Effects : The cyclopropoxy group in the target compound introduces steric hindrance and electronic effects distinct from allyl or propenyl chains in garlic-derived sulfanes .

- Ring Systems : Unlike furan or thiane-based analogs, the phenyl ring in the target compound may enhance aromatic interactions in biological systems .

Reactivity and Sulfane Sulfur Transfer

Sulfane sulfur compounds can transfer labile sulfur atoms to thiols, forming persulfides (-SSH) . While this compound contains a single sulfane sulfur atom, its reactivity depends on the stability of the methylsulfanyl group. In contrast, polysulfides (e.g., H₂Sₙ, n>1) and persulfides exhibit higher sulfur-donating capacity, directly influencing H₂S signaling pathways . For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.